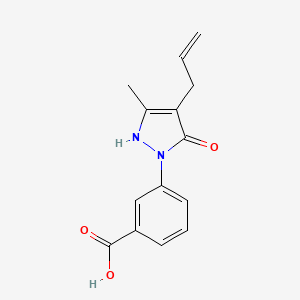

3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid

Description

Properties

IUPAC Name |

3-(5-methyl-3-oxo-4-prop-2-enyl-1H-pyrazol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-3-5-12-9(2)15-16(13(12)17)11-7-4-6-10(8-11)14(18)19/h3-4,6-8,15H,1,5H2,2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVHGMWYFXIOJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(=O)O)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide and a base such as potassium carbonate.

Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, typically using hydrogen peroxide or another oxidizing agent.

Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the pyrazole derivative with a benzoic acid derivative, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.

Substitution: The allyl group can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of benzyl alcohol.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Structure

The compound features a pyrazole ring substituted with an allyl group and a hydroxyl group, which contributes to its biological activity.

Medicinal Chemistry

Anti-inflammatory Properties : Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory effects. The presence of the benzoic acid moiety may enhance the compound's ability to inhibit cyclooxygenase enzymes, thereby reducing inflammation.

Analgesic Effects : Similar compounds have shown potential as analgesics, suggesting that 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid could be explored for pain relief applications.

Antioxidant Activity

Studies have demonstrated that compounds with hydroxyl groups can exhibit significant antioxidant activity. This property is crucial in preventing oxidative stress-related diseases, making this compound a subject of interest for further investigation in the field of nutraceuticals.

Cancer Research

Cell Proliferation Inhibition : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Investigating its mechanism of action could provide insights into new cancer therapies.

Apoptosis Induction : There is evidence that similar pyrazole derivatives can induce apoptosis in cancer cells, which could position this compound as a candidate for anticancer drug development.

Neuroprotective Effects

Research into neuroprotective agents has highlighted the potential of pyrazole derivatives in protecting neuronal cells from damage. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Table: Summary of Research Findings on 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic Acid

Mechanism of Action

The mechanism of action of 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The allyl and hydroxyl groups may enhance binding affinity or specificity, while the benzoic acid moiety could facilitate cellular uptake or distribution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Sublibrary H ()

Sublibrary H includes benzoic acid derivatives such as 3-(2-methyl-1H-imidazol-1-yl)benzoic acid , which replaces the pyrazole ring with an imidazole group. Key differences include:

- Acidity and Solubility : Pyrazoles (pKa ~2.5–3.5) are generally more acidic than imidazoles (pKa ~6.9–7.1) due to electron-withdrawing effects, enhancing the solubility of the target compound in aqueous media compared to imidazole analogs.

Table 1: Structural and Property Comparison

| Compound Name | Substituent on Benzoic Acid | logP (Estimated) | Key Functional Groups |

|---|---|---|---|

| Target Compound (sc-309738) | 4-Allyl-5-hydroxy-3-methyl-pyrazole | ~2.1 | Allyl, Hydroxyl, Methyl |

| 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid | 2-Methyl-imidazole | ~1.8 | Imidazole, Methyl |

Comparison with Carboxycyclohexyl Pyrazole Derivatives ()

The synthesized compound 3-[3-(Trans-4-Carboxycyclohexyl)-4-[2-(hydroxyamino)-2-oxo-ethyl]-1H-pyrazol-5-yl]benzoic acid (Compound 16l) shares a pyrazole-benzoic acid core but includes a carboxycyclohexyl group and a hydroxyamino-oxo-ethyl chain. Differences include:

- Bulkiness : The carboxycyclohexyl group introduces steric hindrance, reducing membrane diffusivity compared to the allyl group in the target compound.

- Hydrogen Bonding: The hydroxyamino group in 16l may enhance binding affinity to metalloenzymes, whereas the allyl group in the target compound favors hydrophobic interactions.

Table 2: Substituent Effects on Bioactivity

Comparison with Patented Benzoic Acid Derivatives ()

Patented compounds like 4-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl]amino)benzoic acid feature sulfur-containing groups (e.g., mercaptomethyl) that enhance metal-binding or redox activity. In contrast:

- Metabolic Stability : The target compound lacks thiol groups, which are prone to oxidation, suggesting improved metabolic stability.

- Receptor Specificity : The pyrazole ring may offer selective binding to targets like cyclooxygenase (COX) enzymes, whereas mercaptomethyl derivatives could target cysteine proteases.

Physicochemical and Extraction Properties ()

- Extraction Efficiency: Benzoic acid derivatives with higher distribution coefficients (e.g., logD >1.5) are extracted rapidly in emulsion liquid membranes. The allyl group in the target compound likely increases logD, favoring faster extraction than acetic acid (logD ~0.2) but slower than phenol (logD ~1.5) .

- Diffusivity: The effective diffusivity order (benzoic acid > acetic acid > phenol) suggests that bulky substituents (e.g., cyclohexyl in Compound 16l) reduce mobility, whereas the allyl group may balance lipophilicity and diffusivity .

Biological Activity

3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article synthesizes current research findings, case studies, and relevant data regarding its biological efficacy.

- Chemical Formula : C14H14N2O3

- Molecular Weight : 258.27 g/mol

- CAS Number : 1015844-78-6

The compound features a pyrazole ring substituted with an allyl group and a hydroxyl group, which are critical for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, studies have shown that compounds similar to 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid can inhibit key oncogenic pathways:

- Inhibition of BRAF(V600E) : This mutation is prevalent in various cancers, including melanoma. Pyrazole derivatives have been documented to effectively inhibit this pathway, leading to reduced tumor growth in vitro and in vivo models .

- Synergistic Effects with Chemotherapy : In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), the combination of pyrazole derivatives with doxorubicin displayed enhanced cytotoxic effects compared to doxorubicin alone. This suggests a potential for developing combination therapies that leverage the unique mechanisms of pyrazole compounds .

Anti-inflammatory Properties

The anti-inflammatory potential of 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid has also been highlighted in various studies:

- Nitric Oxide Production Inhibition : The compound has shown effectiveness in inhibiting lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), markers of inflammation. This positions it as a candidate for treating inflammatory diseases .

- Mechanism of Action : The mechanism involves disrupting inflammatory signaling pathways, thereby reducing the overall inflammatory response within tissues .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid. The findings indicated:

- Broad-Spectrum Activity : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antibiotic agent .

Structure-Activity Relationship (SAR)

An extensive review of structure-activity relationships among pyrazole derivatives revealed that modifications to the pyrazole ring and substituents greatly influence biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group | Increases anti-inflammatory potency |

| Allyl Substitution | Enhances antitumor activity through improved binding to target proteins |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation reactions, alkylation, and esterification. For example, pyrazole cores are often constructed using 1,5-diarylpyrazole templates, with allyl groups introduced via alkylation of hydroxyl-substituted intermediates . Optimization strategies include:

- Catalyst selection : Use of POCl₃ for cyclization reactions improves yield in heterocyclic systems .

- Temperature control : Reactions performed at 120°C enhance efficiency in condensation steps .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) ensures high purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer :

- Spectroscopic analysis : Use -NMR to verify allyl group integration (δ 5.0–6.0 ppm for vinyl protons) and benzoic acid resonance (δ 12–13 ppm for COOH) .

- X-ray crystallography : Resolve crystal structures to confirm spatial arrangement, as demonstrated for related 5-acyloxypyrazoles .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the key physicochemical properties influencing solubility and formulation?

- Methodological Answer :

- LogP calculation : Predict hydrophobicity using software (e.g., ChemAxon). The allyl and benzoic acid groups likely confer moderate lipophilicity (LogP ~2.5–3.5) .

- pH-dependent solubility : Benzoic acid’s carboxyl group enhances aqueous solubility at neutral/basic pH (pKa ~4.2) .

- Stability studies : Monitor degradation under UV light and humidity (40°C/75% RH for 4 weeks) to assess shelf-life .

Advanced Research Questions

Q. How do structural modifications (e.g., allyl group substitution) impact biological activity?

- Methodological Answer :

- SAR studies : Replace the allyl group with propargyl or benzyl moieties to evaluate antibacterial potency. For example, 5-acyloxypyrazole analogs with electron-withdrawing substituents show enhanced activity against Gram-positive bacteria .

- Enzyme assays : Test inhibitory effects on bacterial enoyl-ACP reductase (FabI) to quantify target engagement .

- Contradiction note : Some studies report reduced activity with bulky substituents due to steric hindrance , necessitating molecular docking simulations to validate binding modes .

Q. What analytical strategies resolve contradictions in reported biological data (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., S. aureus ATCC 29213) and protocols (e.g., microbroth dilution) to minimize variability .

- Metabolite profiling : LC-MS/MS can identify degradation products or metabolites that interfere with activity measurements .

- Batch-to-batch analysis : Ensure synthetic consistency via HPLC purity checks (>95%) to rule out impurity-driven discrepancies .

Q. How does the compound interact with heterocyclic systems in co-crystallization studies?

- Methodological Answer :

- Co-crystallization trials : Combine with triazolo-thiadiazine derivatives to study π-π stacking and hydrogen-bonding interactions. X-ray data for similar compounds reveal intermolecular bonds between pyrazole N-H and carboxylate groups .

- Thermal analysis : DSC/TGA identifies melting points and decomposition patterns influenced by crystal packing .

Q. What are the mechanistic insights into its reported cytotoxicity in mammalian cells?

- Methodological Answer :

- ROS detection : Use DCFH-DA fluorescence assays to quantify reactive oxygen species (ROS) generation in HepG2 cells .

- Apoptosis markers : Measure caspase-3/7 activation via luminescent assays. Contradictory results may arise from cell-type-specific redox buffering capacities .

- Mitochondrial membrane potential : JC-1 staining (flow cytometry) evaluates mitochondrial dysfunction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.